molecular formula C24H36O3 B2594678 Ginkgolic acid 17:2 CAS No. 102811-39-2

Ginkgolic acid 17:2

Cat. No.: B2594678
CAS No.: 102811-39-2
M. Wt: 372.549
InChI Key: OFFQPVDOVYHTBX-AVQMFFATSA-N
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Description

Ginkgolic acid 17:2 is a naturally occurring phenolic compound derived from the Ginkgo biloba tree. It belongs to a class of compounds known as ginkgolic acids, which are characterized by their long-chain alkyl side chains. This compound is known for its bioactive properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Reactions Analysis

Types of Reactions: Ginkgolic acid 17:2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in the formation of alcohols and other reduced products.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, using reagents such as halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with enhanced bioactivity .

Scientific Research Applications

Ginkgolic acid 17:2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ginkgolic acid 17:2 is compared with other similar compounds, such as ginkgolic acid 17:1, ginkgolic acid 15:1, and ginkgolic acid 13:0. These compounds share similar structures but differ in the length and saturation of their alkyl side chains .

    Ginkgolic Acid 171: Similar to this compound but with one less double bond in the side chain.

    Ginkgolic Acid 151: Has a shorter alkyl side chain and one double bond.

    Ginkgolic Acid 130: Lacks double bonds in the side chain and has a shorter chain length.

This compound stands out due to its unique structure, which contributes to its potent bioactivities and diverse applications in scientific research.

Biological Activity

Ginkgolic acid 17:2 (GA 17:2) is a bioactive compound derived from the leaves of Ginkgo biloba. It is part of a group of ginkgolic acids known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of GA 17:2, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Ginkgolic Acids

Ginkgolic acids are characterized by their long-chain fatty acid structures and have been extensively studied for their health benefits. Among these, GA 17:2 has garnered interest due to its unique properties and potential therapeutic applications.

Anticancer Activity

Mechanisms of Action

GA 17:2 exhibits significant anticancer properties through various mechanisms:

  • Apoptosis Induction : GA 17:2 promotes apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and activating caspase-3 pathways .
  • Inhibition of Tumor Growth : Studies have shown that GA 17:2 can inhibit the proliferation and migration of cancer cells by targeting key signaling pathways, including PI3K/Akt/mTOR and MAPK pathways .

Case Studies

  • Hepatoblastoma Cells : In vitro studies revealed that GA 17:2 significantly reduced cell viability in HepG2 cells (human hepatoblastoma) with an IC50 value less than 80 µg/mL. Notably, it demonstrated selective toxicity towards cancer cells without affecting normal hepatocytes .
    Concentration (µg/mL)Cell Viability (%)
    2075
    4050
    6030
    80<10
  • Combination Therapy : When combined with low doses of cisplatin, GA 17:2 enhanced cytotoxicity in HepG2 cells while protecting normal hepatocytes from cisplatin-induced toxicity .

Antimicrobial Activity

GA 17:2 has shown promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has been effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported as low as 4 µg/mL for E. faecalis and 8 µg/mL for S. aureus .
PathogenMIC (µg/mL)
Enterococcus faecalis≤4
Staphylococcus aureus≤8
  • Biofilm Formation : GA 17:2 demonstrated the ability to inhibit biofilm formation in these pathogens, which is crucial for treating chronic infections .

Antiviral Activity

GA 17:2 has also been investigated for its antiviral properties:

  • Inhibition of Viral Replication : Studies indicate that GA can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and Zika virus by disrupting early stages of viral replication .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeKey Findings
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialEffective against Gram-positive bacteria; inhibits biofilm
AntiviralInhibits replication of HSV-1 and Zika virus

Properties

IUPAC Name

2-[(8E,11E)-heptadeca-8,11-dienyl]-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27)/b7-6+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFQPVDOVYHTBX-AVQMFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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